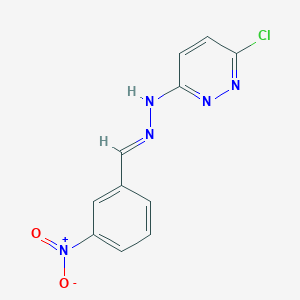
1-(2-Bromo-4-iodophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-iodophenyl)urea is an organic compound with the molecular formula C7H6BrIN2O. This compound is characterized by the presence of both bromine and iodine atoms attached to a phenyl ring, which is further connected to a urea moiety. The unique combination of halogens in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(2-Bromo-4-iodophenyl)urea typically involves the reaction of 2-bromo-4-iodoaniline with isocyanates. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-4-iodophenyl)urea undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-iodophenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-iodophenyl)urea involves its interaction with specific molecular targets. The presence of halogens in its structure allows it to form strong interactions with biological molecules, potentially disrupting their normal function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2-Bromo-4-iodophenyl)urea can be compared with other halogenated phenylureas, such as:
- 1-(2-Chloro-4-iodophenyl)urea
- 1-(2-Bromo-4-fluorophenyl)urea
- 1-(2-Iodo-4-chlorophenyl)urea
These compounds share similar structural features but differ in the specific halogens attached to the phenyl ring. The unique combination of bromine and iodine in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H6BrIN2O |
|---|---|
Molecular Weight |
340.94 g/mol |
IUPAC Name |
(2-bromo-4-iodophenyl)urea |
InChI |
InChI=1S/C7H6BrIN2O/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
ADUOSCNNHYBTLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B14914725.png)




![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



